molecular formula C13H12BrNOS2 B4843597 4-(2-bromobenzylidene)-2-(propylthio)-1,3-thiazol-5(4H)-one

4-(2-bromobenzylidene)-2-(propylthio)-1,3-thiazol-5(4H)-one

Cat. No. B4843597
M. Wt: 342.3 g/mol
InChI Key: JWDQAVWWPQPRRF-FLIBITNWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-bromobenzylidene)-2-(propylthio)-1,3-thiazol-5(4H)-one is a heterocyclic compound that has been extensively studied for its biological and pharmacological properties. It is a member of the thiazole family of compounds and has been found to possess a wide range of activities, including anti-inflammatory, antimicrobial, and antitumor properties.

Mechanism of Action

The mechanism of action of 4-(2-bromobenzylidene)-2-(propylthio)-1,3-thiazol-5(4H)-one is not fully understood. However, it has been suggested that the compound may exert its effects through the inhibition of various enzymes and signaling pathways. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(2-bromobenzylidene)-2-(propylthio)-1,3-thiazol-5(4H)-one are diverse and complex. The compound has been found to exhibit anti-inflammatory effects by reducing the production of inflammatory mediators such as prostaglandins and cytokines. It has also been shown to possess antimicrobial activity against a wide range of bacteria and fungi. Furthermore, it has been found to have potential as an antioxidant and anti-diabetic agent. Additionally, it has been shown to exhibit activity against a wide range of cancer cell lines, indicating its potential as an anticancer agent.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-(2-bromobenzylidene)-2-(propylthio)-1,3-thiazol-5(4H)-one in lab experiments is its diverse range of activities. The compound has been found to possess anti-inflammatory, antimicrobial, and antitumor properties, making it a useful tool for studying various biological processes. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that high doses of the compound may be toxic to cells and tissues, indicating the need for careful dosing and monitoring in experiments.

Future Directions

There are several future directions for research on 4-(2-bromobenzylidene)-2-(propylthio)-1,3-thiazol-5(4H)-one. One area of research is the development of novel derivatives of the compound with improved pharmacological properties. Another area of research is the investigation of the compound's potential as an anticancer agent, particularly in combination with other chemotherapeutic agents. Additionally, further studies are needed to elucidate the compound's mechanism of action and its potential as a therapeutic agent for various diseases and conditions.

Scientific Research Applications

4-(2-bromobenzylidene)-2-(propylthio)-1,3-thiazol-5(4H)-one has been extensively studied for its biological and pharmacological properties. It has been found to possess anti-inflammatory, antimicrobial, and antitumor properties. It has also been shown to have potential as an antioxidant and anti-diabetic agent. Furthermore, it has been found to exhibit activity against a wide range of cancer cell lines, including breast, lung, and colon cancer.

properties

IUPAC Name

(4Z)-4-[(2-bromophenyl)methylidene]-2-propylsulfanyl-1,3-thiazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNOS2/c1-2-7-17-13-15-11(12(16)18-13)8-9-5-3-4-6-10(9)14/h3-6,8H,2,7H2,1H3/b11-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWDQAVWWPQPRRF-FLIBITNWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC(=CC2=CC=CC=C2Br)C(=O)S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCSC1=N/C(=C\C2=CC=CC=C2Br)/C(=O)S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-bromobenzylidene)-2-(propylthio)-1,3-thiazol-5(4H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2-bromobenzylidene)-2-(propylthio)-1,3-thiazol-5(4H)-one
Reactant of Route 2
4-(2-bromobenzylidene)-2-(propylthio)-1,3-thiazol-5(4H)-one
Reactant of Route 3
Reactant of Route 3
4-(2-bromobenzylidene)-2-(propylthio)-1,3-thiazol-5(4H)-one
Reactant of Route 4
Reactant of Route 4
4-(2-bromobenzylidene)-2-(propylthio)-1,3-thiazol-5(4H)-one
Reactant of Route 5
Reactant of Route 5
4-(2-bromobenzylidene)-2-(propylthio)-1,3-thiazol-5(4H)-one
Reactant of Route 6
Reactant of Route 6
4-(2-bromobenzylidene)-2-(propylthio)-1,3-thiazol-5(4H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.